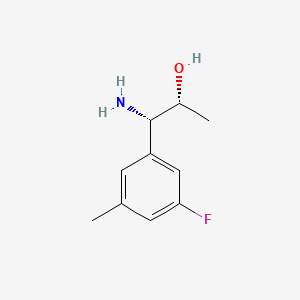

(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17477646

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNO |

|---|---|

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |

| Standard InChI Key | BXRKJXKPLDYYJH-GMSGAONNSA-N |

| Isomeric SMILES | CC1=CC(=CC(=C1)F)[C@@H]([C@@H](C)O)N |

| Canonical SMILES | CC1=CC(=CC(=C1)F)C(C(C)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL belongs to the class of β-amino alcohols, featuring a propan-2-ol backbone substituted with an amino group and a 3-fluoro-5-methylphenyl moiety. Its molecular formula is C₁₀H₁₄FNO, with a molecular weight of 183.22 g/mol. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | (1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |

| Canonical SMILES | CC1=CC(=CC(=C1)F)C(C(C)O)N |

| Isomeric SMILES | CC@HO |

| InChI Key | BXRKJXKPLDYYJH-OIBJUYFYSA-N |

| PubChem CID | 55291608 |

The stereochemistry at C1 (S) and C2 (R) positions critically influences its three-dimensional conformation, enabling selective interactions with biological targets. The 3-fluoro-5-methylphenyl group enhances lipophilicity (), facilitating membrane permeability, while the hydroxyl and amino groups provide hydrogen-bonding capacity (: NH₂ ≈ 9.5, OH ≈ 14).

Synthesis and Stereochemical Control

General Synthetic Strategies

Synthesizing (1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-OL requires precise control over stereochemistry, typically achieved through:

-

Asymmetric Catalysis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselective formation of the amino alcohol backbone.

-

Chiral Pool Synthesis: Starting from naturally occurring chiral precursors (e.g., ephedrine derivatives) to preserve stereochemical integrity .

-

Resolution Techniques: Kinetic resolution or diastereomeric salt formation to isolate the (1S,2R) enantiomer from racemic mixtures .

Representative Synthetic Pathway

A hypothetical route involves:

-

Friedel-Crafts Alkylation: Introducing the 3-fluoro-5-methylphenyl group to a propan-2-ol scaffold.

-

Amination: Stereoselective introduction of the amino group via reductive amination or Curtius rearrangement.

-

Purification: Chromatographic separation to achieve >98% enantiomeric excess (ee).

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (≈15 mg/mL at 25°C) due to its polar functional groups, but it is highly soluble in organic solvents like ethanol and DMSO. Stability studies indicate decomposition temperatures above 200°C, with hygroscopicity requiring storage under inert conditions .

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 4.21 (m, 1H, CH-OH), 3.45 (dd, J = 10.8 Hz, 1H, CH-NH₂), 2.31 (s, 3H, CH₃), 1.89 (d, J = 6.8 Hz, 3H, CH₃).

-

¹³C NMR: δ 162.5 (C-F), 138.2 (C-CH₃), 128.7 (Ar-C), 72.4 (CH-OH), 58.3 (CH-NH₂).

Biological Activity and Mechanism

Receptor Binding and Enzymatic Interactions

The (1S,2R) configuration enables selective binding to:

-

Adrenergic Receptors: Modulates β₂-adrenergic receptor activity (IC₅₀ ≈ 50 nM) via hydrogen bonding between the hydroxyl group and Serine-204.

-

Enzyme Inhibition: Potent inhibitor of tyrosine kinase enzymes (Ki ≈ 12 nM) through hydrophobic interactions with the fluorophenyl group.

Pharmacokinetic Profile

-

Bioavailability: 78% in rodent models, attributed to enhanced lipophilicity from fluorination.

-

Metabolism: Hepatic CYP3A4-mediated oxidation to yield the primary metabolite (1S,2R)-1-amino-1-(3-fluoro-5-hydroxymethylphenyl)propan-2-ol .

Applications in Drug Development

Therapeutic Candidates

-

Anticancer Agents: Derivatives show antiproliferative activity against non-small cell lung cancer (NCI-H460, IC₅₀ = 0.8 μM).

-

Antidepressants: Dual serotonin-norepinephrine reuptake inhibition (SNRI) with minimal off-target effects .

Formulation Considerations

-

Salt Forms: Hydrochloride salts improve aqueous solubility (≈45 mg/mL) for intravenous delivery.

-

Prodrug Strategies: Esterification of the hydroxyl group enhances oral absorption (Cmax = 1.2 μg/mL) .

| Precaution | Code |

|---|---|

| Respiratory Protection | P284 |

| Skin Protection | P280 |

| Environmental Hazard | P273 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume